molecular formula C22H14ClN3O2S B13108839 3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13108839
M. Wt: 419.9 g/mol
InChI Key: FJCWCCCIBGIQDA-UHFFFAOYSA-N
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Description

3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a chlorophenyl group, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the heteroarylation of 4-chloro thieno[2,3-d]pyrimidines with a range of indoles. One common method employs a sonochemical approach, where the reaction is performed using acetic acid (AcOH) as both a promoter and solvent. This method yields the desired product in good to acceptable yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and chlorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The thienopyrimidine core is crucial for the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidine: A structurally similar compound that also features an indole and thienopyrimidine core.

    2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate: Another compound with a chlorophenyl and indole moiety, but with different functional groups.

Uniqueness

3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H14ClN3O2S

Molecular Weight

419.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H14ClN3O2S/c23-14-7-5-13(6-8-14)17-11-29-21-20(17)22(28)26(12-25-21)10-19(27)16-9-24-18-4-2-1-3-15(16)18/h1-9,11-12,24H,10H2

InChI Key

FJCWCCCIBGIQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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